ethyl 6-amino-5-cyano-2-propyl-4-(2,3,4-trimethoxyphenyl)-4H-pyran-3-carboxylate
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Overview
Description
Ethyl 6-amino-5-cyano-2-propyl-4-(2,3,4-trimethoxyphenyl)-4H-pyran-3-carboxylate is a complex organic compound that belongs to the pyran family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-amino-5-cyano-2-propyl-4-(2,3,4-trimethoxyphenyl)-4H-pyran-3-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyran Ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of Functional Groups: Amino, cyano, and propyl groups can be introduced through substitution reactions.
Esterification: The carboxylate group is often introduced via esterification reactions using ethyl alcohol.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:
Catalysts: Using specific catalysts to speed up the reaction.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.
Purification: Employing techniques such as crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-amino-5-cyano-2-propyl-4-(2,3,4-trimethoxyphenyl)-4H-pyran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce nitro groups to amino groups.
Substitution: Halogenation or alkylation reactions can introduce new substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as alkyl halides or halogenating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an amine.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological molecules.
Medicine: Potential use as a drug candidate due to its biological activity.
Industry: Applications in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of ethyl 6-amino-5-cyano-2-propyl-4-(2,3,4-trimethoxyphenyl)-4H-pyran-3-carboxylate would involve its interaction with specific molecular targets. This could include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Binding: Interacting with cellular receptors to modulate biological pathways.
Signal Transduction: Affecting intracellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl 6-amino-5-cyano-2-propyl-4-phenyl-4H-pyran-3-carboxylate: Similar structure but lacks the trimethoxyphenyl group.
Ethyl 6-amino-5-cyano-2-methyl-4-(2,3,4-trimethoxyphenyl)-4H-pyran-3-carboxylate: Similar structure but has a methyl group instead of a propyl group.
Uniqueness
Ethyl 6-amino-5-cyano-2-propyl-4-(2,3,4-trimethoxyphenyl)-4H-pyran-3-carboxylate is unique due to the presence of the trimethoxyphenyl group, which can impart distinct biological and chemical properties.
Properties
IUPAC Name |
ethyl 6-amino-5-cyano-2-propyl-4-(2,3,4-trimethoxyphenyl)-4H-pyran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O6/c1-6-8-14-17(21(24)28-7-2)16(13(11-22)20(23)29-14)12-9-10-15(25-3)19(27-5)18(12)26-4/h9-10,16H,6-8,23H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIBRXFBWYXTCEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C(C(=C(O1)N)C#N)C2=C(C(=C(C=C2)OC)OC)OC)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50385596 |
Source
|
Record name | ethyl 6-amino-5-cyano-2-propyl-4-(2,3,4-trimethoxyphenyl)-4H-pyran-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50385596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5284-03-7 |
Source
|
Record name | ethyl 6-amino-5-cyano-2-propyl-4-(2,3,4-trimethoxyphenyl)-4H-pyran-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50385596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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